molecular formula C10H13N3O B6170633 1-(5-methylpyrimidin-2-yl)piperidin-4-one CAS No. 1344305-03-8

1-(5-methylpyrimidin-2-yl)piperidin-4-one

Cat. No.: B6170633
CAS No.: 1344305-03-8
M. Wt: 191.2
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Description

1-(5-Methylpyrimidin-2-yl)piperidin-4-one is a heterocyclic compound that features a piperidinone ring substituted with a methylpyrimidinyl group.

Preparation Methods

The synthesis of 1-(5-methylpyrimidin-2-yl)piperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 5-methyl-2-pyrimidinylamine with 4-piperidone in the presence of a suitable catalyst. The reaction conditions often involve heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(5-Methylpyrimidin-2-yl)piperidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(5-Methylpyrimidin-2-yl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-methylpyrimidin-2-yl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

1-(5-Methylpyrimidin-2-yl)piperidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can enhance its binding interactions and reactivity compared to other similar compounds .

Properties

CAS No.

1344305-03-8

Molecular Formula

C10H13N3O

Molecular Weight

191.2

Purity

0

Origin of Product

United States

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